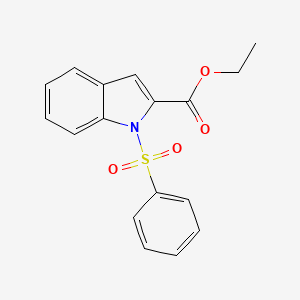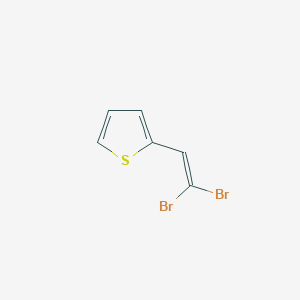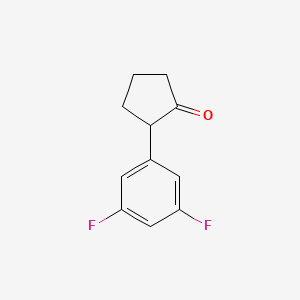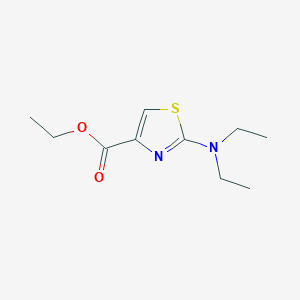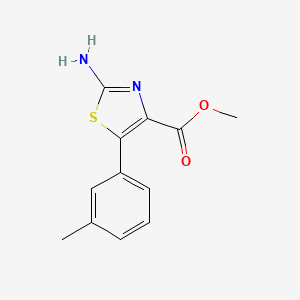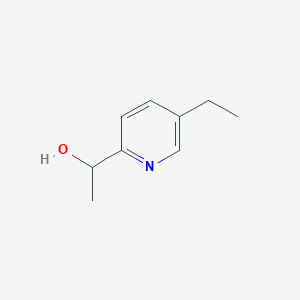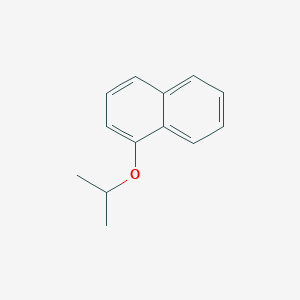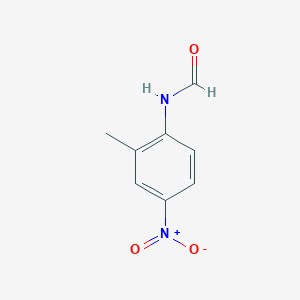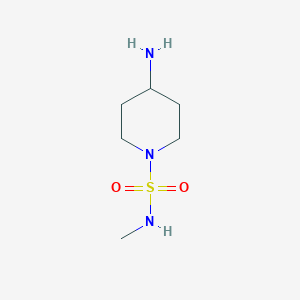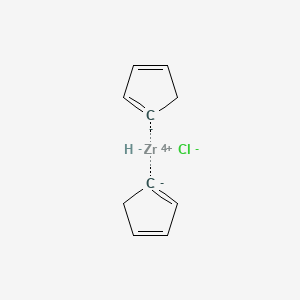
Bis(cyclopentadienyl)zirconium Chloride hydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclopentadienyl)zirconium Chloride hydride: It is a derivative of zirconium and is characterized by its ability to act as a catalyst in various chemical reactions, particularly in the polymerization of olefins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)zirconium Chloride hydride is typically synthesized by the reduction of bis(cyclopentadienyl)zirconium dichloride with lithium aluminum hydride in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the compound is produced by reacting bis(cyclopentadienyl)zirconium dichloride with a reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction is conducted in a solvent like tetrahydrofuran, and the product is purified by filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Hydrozirconation: It reacts with olefins and alkynes to form zirconium-containing intermediates, which can be further transformed into various functionalized products.
Hydroboration: The compound acts as a catalyst in the hydroboration of olefins, facilitating the addition of boron to the carbon-carbon double bond.
Common Reagents and Conditions:
Reagents: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran.
Conditions: Inert atmosphere, room temperature to slightly elevated temperatures.
Major Products:
Aldehydes: From the reduction of amides.
Functionalized Olefins and Alkynes: From hydrozirconation reactions.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in the polymerization of olefins and in hydroboration reactions.
Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Intermediates: Utilized in the preparation of intermediates for drug synthesis.
Industry:
Polymer Production: Plays a role in the production of polymers through olefin polymerization.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
Mechanism: Bis(cyclopentadienyl)zirconium Chloride hydride functions by transferring a hydride ion to the substrate, facilitating reduction reactions. In hydrozirconation, the compound adds across carbon-carbon multiple bonds, forming zirconium-containing intermediates that can be further functionalized .
Molecular Targets and Pathways:
Hydride Transfer: Targets carbonyl groups in amides to reduce them to aldehydes.
Addition to Multiple Bonds: Adds to olefins and alkynes, forming intermediates that can be converted to various functional groups.
Comparison with Similar Compounds
Bis(cyclopentadienyl)titanium dichloride: Similar in structure but contains titanium instead of zirconium.
Bis(cyclopentadienyl)zirconium dichloride: The precursor to Bis(cyclopentadienyl)zirconium Chloride hydride, used in similar reactions but requires reduction to form the active hydride species.
Uniqueness: this compound is unique due to its high selectivity in reducing amides to aldehydes without affecting other functional groups. This selectivity makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H11ClZr |
|---|---|
Molecular Weight |
257.87 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;hydride;zirconium(4+);chloride |
InChI |
InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;1H;;/q2*-1;;+4;-1/p-1 |
InChI Key |
WIKZVPGVVYRJLQ-UHFFFAOYSA-M |
Canonical SMILES |
[H-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-Aminophenyl)quinoxalin-2-yl]aniline](/img/structure/B8762754.png)
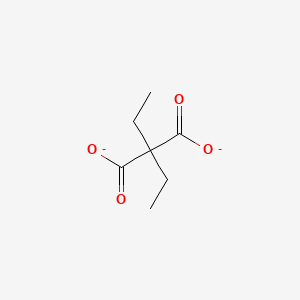
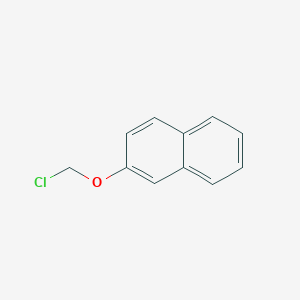
![(2-{[(Benzyloxy)carbonyl]amino}ethyl)phosphonic acid](/img/structure/B8762800.png)
